N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide
Description
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzoimidazole core fused with a cyclohexyl group, connected via a methylene bridge to a 5-methylisoxazole-3-carboxamide moiety. This structure combines the pharmacophoric properties of benzimidazole (known for its role in enzyme inhibition and receptor binding) and isoxazole (valued for metabolic stability and hydrogen-bonding capacity).
A structurally related compound, N-(4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)-3,5-dinitrobenzamide, replaces the isoxazole-carboxamide with a nitro-substituted benzamide, likely altering electronic properties and solubility .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-10-17(23-25-12)19(24)20-11-13-6-8-14(9-7-13)18-21-15-4-2-3-5-16(15)22-18/h2-5,10,13-14H,6-9,11H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWBPVPDVECJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against cancer cells, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the benzimidazole and isoxazole moieties exhibit significant biological activity, particularly in cancer therapy. The proposed mechanisms include:
- Cell Cycle Arrest : Induction of cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : Activation of apoptotic pathways, particularly through the upregulation of pro-apoptotic markers such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its efficacy:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 10.21 | Cell cycle arrest, apoptosis induction |
| MCF-7 (Breast Cancer) | 15.30 | Pro-apoptotic activation |
| HCT116 (Colon Cancer) | 12.50 | Inhibition of key kinases |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential as a therapeutic agent against these cancers.
Selectivity Towards Cancer Cells
The selectivity of this compound for cancer cells over normal cells was also evaluated. It showed significantly lower IC50 values in cancer cell lines compared to normal fibroblast cells, suggesting a favorable therapeutic window .
Case Studies
- Study on HepG2 Cells : A mechanistic study revealed that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells. This was associated with increased levels of caspase-3 and decreased levels of Bcl-2, indicating a shift towards apoptosis .
- Comparative Study with Standard Drugs : In comparative analyses with established anticancer drugs like sorafenib and doxorubicin, this compound demonstrated comparable or superior efficacy against selected cancer cell lines, reinforcing its potential as an effective anticancer agent .
Scientific Research Applications
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide has several notable applications in different scientific fields:
Medicinal Chemistry
The compound is being explored for its potential as an antimicrobial agent . Studies have indicated that benzimidazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for new antibiotics . Additionally, its anticancer properties are under investigation, with preliminary studies showing that it may induce apoptosis in cancer cell lines .
Antiviral Activity
Recent research highlights the potential antiviral properties of this compound. Related benzimidazole derivatives have demonstrated significant inhibition against various viral strains, suggesting that this compound may also possess similar efficacy against viruses .
Immunotherapy
A study involving mouse splenocytes indicated that this compound enhances immune responses by modulating PD-1/PD-L1 interactions, suggesting potential applications in cancer immunotherapy . This mechanism could leverage the body's immune system to target and destroy cancer cells more effectively.
Study on Antimicrobial Activity
In a comparative analysis, this compound exhibited superior antimicrobial activity against Mycobacterium tuberculosis compared to traditional antimicrobial agents. The compound showed significant efficacy with an IC50 value lower than those reported for existing treatments, indicating its potential as a novel therapeutic agent .
Anticancer Efficacy
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of critical enzymatic pathways necessary for cancer cell survival . Further investigations are needed to elucidate the specific molecular targets involved.
Comparison with Similar Compounds
N-((4-Cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide (CAS 2034240-17-8)
- Structure : Replaces the benzoimidazole with a thiazole ring and positions the carboxamide at isoxazole-4 instead of 3.
- The isoxazole-4-carboxamide may reduce steric hindrance compared to the 3-position, affecting binding modes .
- Molecular Weight : 305.4 g/mol (vs. ~346.4 g/mol for the target compound, estimated based on structural similarity).
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid Derivatives
- Structure: Lacks the benzoimidazole-cyclohexyl component but shares the 5-methylisoxazole-carboxamide motif. For example, N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide replaces the cyclohexyl-benzoimidazole with a diethylaminophenyl group.
- Synthesis: Prepared via sequential oxime formation, cyclization with ethyl 2-butenoate, and hydrolysis . This contrasts with the target compound’s likely reductive cyclization or coupling strategies (common in benzimidazole synthesis, as in ).
Benzoimidazole Derivatives with Varied Substituents
N-(1H-Benzo[d]imidazol-2-yl)-3-nitrobenzamide (CAS 301675-24-1)
- Structure : Simplifies the target compound by omitting the cyclohexyl-methyl-isoxazole chain, substituting it with a nitrobenzamide group.
N-(4-(5-(1H-Benzo[d]imidazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)-N-(1-isopentylpiperidin-4-yl)-4-pentylbenzamide
- Structure : Incorporates a 1,2,4-oxadiazole linker and a piperidine-pentyl chain instead of the cyclohexyl-isoxazole group.
Compounds with Related Isoxazole Scaffolds
9-(5-Amino-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-2,3,4,9-tetrahydro-1H-xanthen-1-one (11j)
- Structure: Shares the 5-methylisoxazole unit but embeds it in a xanthenone framework.
- Key Differences: The xanthenone core introduces planar aromaticity and extended conjugation, which could enhance fluorescence or intercalation properties, unlike the target compound’s flexible cyclohexyl linker .
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate
- Structure : An ester derivative of the isoxazole-carboxylic acid precursor.
- Relevance : Highlights the synthetic versatility of the isoxazole core, which can be functionalized into carboxamides (as in the target compound) via hydrolysis and coupling .
Preparation Methods
Benzimidazole Ring Construction
The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. Adapting methods from antimicrobial benzamide syntheses, the following protocol is proposed:
Cyclohexane Functionalization :
Benzimidazole Formation :
Reductive Amination :
Key Data :
- Yield for benzimidazole cyclization: 68–72%
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 4H, aromatic), 3.12 (t, 2H, CH₂NH₂).
Preparation of 5-Methylisoxazole-3-carboxylic Acid
Isoxazole Ring Synthesis
The isoxazole moiety is constructed via cyclization of β-ketoesters with hydroxylamine:
β-Ketoester Formation :
- Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol/NaOH, yielding ethyl 5-methylisoxazole-3-carboxylate.
Hydrolysis to Carboxylic Acid :
- Saponification with 6N HCl under reflux (4 hours) produces 5-methylisoxazole-3-carboxylic acid.
Optimization Note :
Amide Coupling: Final Assembly
Activation and Coupling Strategies
The carboxamide bond is formed using classical peptide coupling methods:
Acid Chloride Route :
Coupling Reagents :
Spectroscopic Validation :
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
- ¹³C NMR : 162.8 ppm (amide carbonyl), 158.1 ppm (isoxazole C-3).
Alternative Synthetic Pathways and Comparative Analysis
Palladium-Catalyzed Amination
Drawing from patented methodologies, a cross-coupling approach is feasible:
- Buchwald-Hartwig Amination :
- Reaction of 4-(bromomethyl)cyclohexyl benzo[d]imidazole with 5-methylisoxazole-3-carboxamide using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene at 110°C.
Advantages :
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the benzo[d]imidazole-cyclohexyl intermediate with 5-methylisoxazole-3-carboxamide. Key steps include:
- Functional group activation : Use coupling agents like EDCI or DCC to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in analogous isoxazole-thiadiazole syntheses .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopic techniques : NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability .
- Solubility profiling : Test in DMSO, water, and ethanol to guide formulation for biological assays .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:
- Metabolite identification : Use LC-MS to track degradation products in plasma or liver microsomes .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance pharmacokinetics .
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. primary neurons) to identify tissue-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Modify the benzo[d]imidazole ring (e.g., methoxy vs. methyl groups) or isoxazole position to assess impact on target binding .
- Computational modeling : Molecular docking with target proteins (e.g., kinases or GPCRs) predicts binding affinity changes .
- Biological assays : Test derivatives in enzyme inhibition (e.g., COX-2) or antimicrobial assays (MIC against S. aureus) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene expression profiling : RNA-seq or qPCR to identify downstream targets (e.g., apoptosis-related genes) .
- Protein interaction studies : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm binding partners .
- In vivo imaging : Fluorescently labeled analogs track tissue distribution in animal models .
Data Analysis and Interpretation
Q. How should researchers address conflicting results in cytotoxicity assays across different cell lines?
- Methodological Answer :
- Control standardization : Normalize data to cell viability controls (e.g., MTT assay with untreated cells) .
- Multi-parametric analysis : Combine cytotoxicity data with oxidative stress markers (e.g., ROS levels) to contextualize mechanisms .
- Meta-analysis : Compare results with structurally similar compounds (e.g., benzothiazole derivatives) to identify trends .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
